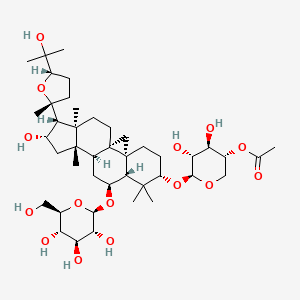
Cyclocephaloside II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclocephaloside II is a naturally occurring compound that belongs to a class of organic compounds known as triterpenoids . It is primarily found in the mushroom genus Cyclocephala . The properties of this compound are that it is a white crystalline solid . It has certain biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties . Research also suggests that it may have antibacterial and antiviral activities .
Molecular Structure Analysis
This compound has a molecular formula of C43H70O15 . Its average mass is 827.007 Da and its monoisotopic mass is 826.471497 Da . It has 21 defined stereocenters .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It has a molecular formula of C43H70O15 and an average mass of 827.007 Da . It has 21 defined stereocenters .Applications De Recherche Scientifique
Wound Healing Properties : Cyclocephaloside II, along with other saponins from the Astragalus species, has been found to have significant wound healing effects. These compounds increase fibroblast proliferation and migration, with notable effects on in vivo wound healing in animal studies (Sevimli-Gür et al., 2011).
Hepatoprotective Effects : Another study isolated Cyclocephaloside I from Astragalus gummifera and investigated its hepatoprotective effects against carbon tetrachloride-induced liver damage in rats. While this study focuses on Cyclocephaloside I, it indicates the potential of related compounds in liver protection (Yusufoglu & Alam, 2014).
Ophthalmic Applications : Several studies have explored the use of similar compounds in ophthalmic treatments, such as for dry eye disease and vernal keratoconjunctivitis. These studies highlight the potential of this compound in ocular drug delivery and treatment (Stevenson et al., 2000; Spadavecchia et al., 2006).
Pharmacokinetics and Drug Delivery : The challenges in drug delivery, particularly in ocular pharmacokinetics, have been detailed, suggesting a role for this compound in improving drug delivery mechanisms (Urtti, 2006).
Potential in Cancer Treatment : While not directly related to this compound, studies on similar compounds, like Cyclosporine A, in cancer treatment show the potential of this compound in similar applications (Purroy et al., 2015).
Safety and Hazards
Orientations Futures
Given the biological activities of Cyclocephaloside II, future research could focus on further elucidating its mechanism of action and potential therapeutic applications. In particular, its anti-inflammatory, antioxidant, and anti-tumor properties suggest potential uses in the treatment of various diseases . Additionally, its potential antibacterial and antiviral activities could be explored further .
Mécanisme D'action
Cyclocephaloside II, also known as [(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate, is a natural compound that can be obtained from the roots of Astragalus brachypterus and Astragalus microcephalus .
Target of Action
It’s known that cycloartane-type saponins, like this compound, often interact with various cellular receptors and enzymes, modulating their activity .
Mode of Action
It’s known that saponins, including cycloartane-type saponins, often exert their effects by interacting with cell membranes, altering their permeability, and disrupting normal cellular functions .
Biochemical Pathways
Saponins are known to affect various biochemical pathways, including those involved in inflammation, immune response, and cell proliferation .
Pharmacokinetics
It’s known that the bioavailability of saponins can be influenced by the bioavailability barrier (bb), which is mainly composed of efflux transporters and conjugating enzymes .
Result of Action
Saponins are known to have various biological effects, including immunomodulation, antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of saponins .
Propriétés
IUPAC Name |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-24-18-53-35(31(50)29(24)48)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-22(34(43)37(26,2)3)55-36-32(51)30(49)28(47)23(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22-,23+,24+,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFEGKNCCUFCX-ZLNZEJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2902782.png)




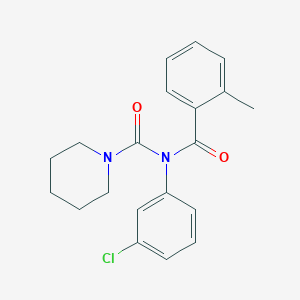
![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)
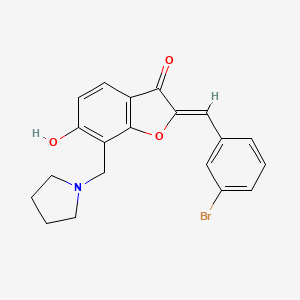
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
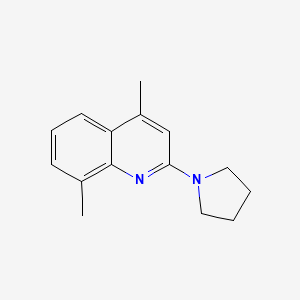
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
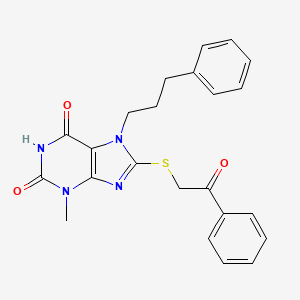
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)